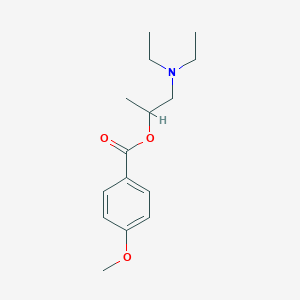
1-(Diethylamino)propan-2-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)propan-2-yl 4-methoxybenzoate, also known as procaine, is a local anesthetic drug that is widely used in medical and dental procedures. Procaine was first synthesized in 1905 by the German chemist Alfred Einhorn, and it quickly gained popularity due to its low toxicity and effectiveness as a local anesthetic. Despite the availability of newer anesthetic drugs, procaine continues to be used in many medical and dental procedures due to its unique properties.
Wirkmechanismus
Procaine works by blocking the transmission of nerve impulses, resulting in a loss of sensation in the area where it is applied. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve cells. This prevents the nerve cells from depolarizing and transmitting signals, leading to a loss of sensation.
Biochemical and Physiological Effects
Procaine has a number of biochemical and physiological effects on the body. It is rapidly metabolized in the liver and excreted in the urine, with a half-life of approximately 1 hour. Procaine can cause a number of side effects, including allergic reactions, dizziness, nausea, and vomiting. It can also cause cardiovascular effects, such as hypotension and bradycardia.
Vorteile Und Einschränkungen Für Laborexperimente
Procaine has a number of advantages and limitations for use in laboratory experiments. Its low toxicity and effectiveness as a local anesthetic make it a useful tool for studying the effects of nerve impulses and pain sensation. However, its short half-life and potential for side effects may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. One area of interest is its potential use in treating chronic pain and neuropathic pain. Another area of interest is its effects on the central nervous system and its potential use in treating neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate and its potential for use in laboratory experiments.
Synthesemethoden
Procaine is synthesized by the esterification of 4-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting compound is then reacted with methoxybenzoyl chloride to form 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. The synthesis of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Procaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in treating various medical conditions, such as chronic pain and neuropathic pain. In addition, 1-(Diethylamino)propan-2-yl 4-methoxybenzoate has been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
1-(diethylamino)propan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)11-12(3)19-15(17)13-7-9-14(18-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
WOEWSFRZYMVVQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)